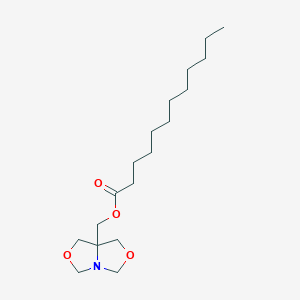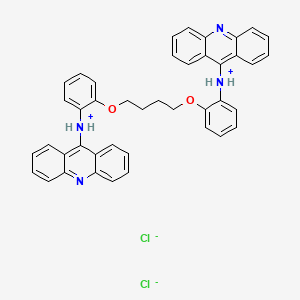
9,9'-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes acridine and o-phenylenediamine moieties, making it a valuable subject of study in chemistry and biology.
Métodos De Preparación
The synthesis of 9,9’-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride typically involves the condensation of o-phenylenediamine with acridine derivatives. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and purity .
Análisis De Reacciones Químicas
9,9’-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the acridine moiety, using halogens or other electrophilic reagents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted acridine derivatives and phenyleneimino compounds .
Aplicaciones Científicas De Investigación
9,9’-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 9,9’-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its interaction with bacterial cell walls can inhibit bacterial growth, contributing to its antibacterial activity .
Comparación Con Compuestos Similares
Similar compounds to 9,9’-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride include:
o-Phenylenediamine: A precursor in the synthesis of various heterocyclic compounds.
Acridine derivatives: Known for their biological activities and used in the synthesis of dyes and pigments.
Benzimidazole derivatives: Studied for their medicinal properties, including antibacterial and anticancer activities.
Compared to these compounds, 9,9’-Tetramethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride stands out due to its unique combination of acridine and o-phenylenediamine moieties, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
66724-88-7 |
|---|---|
Fórmula molecular |
C42H36Cl2N4O2 |
Peso molecular |
699.7 g/mol |
Nombre IUPAC |
acridin-9-yl-[2-[4-[2-(acridin-9-ylazaniumyl)phenoxy]butoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C42H34N4O2.2ClH/c1-5-19-33-29(15-1)41(30-16-2-6-20-34(30)43-33)45-37-23-9-11-25-39(37)47-27-13-14-28-48-40-26-12-10-24-38(40)46-42-31-17-3-7-21-35(31)44-36-22-8-4-18-32(36)42;;/h1-12,15-26H,13-14,27-28H2,(H,43,45)(H,44,46);2*1H |
Clave InChI |
DVELIKWIAQBREZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


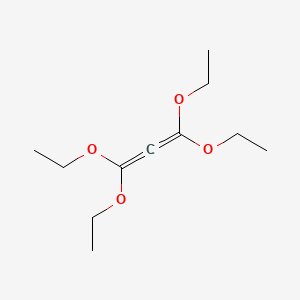
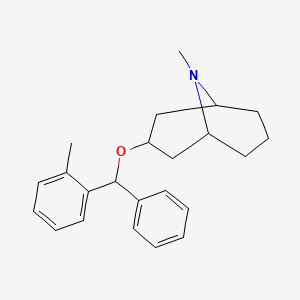
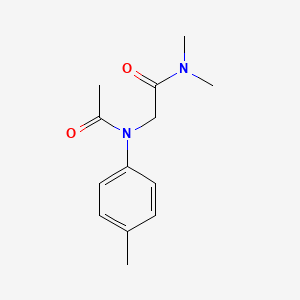
![O-Ethyl {[(benzyloxy)carbonyl]amino}ethanethioate](/img/structure/B13782114.png)
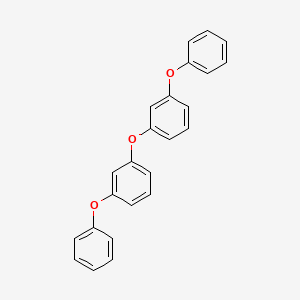
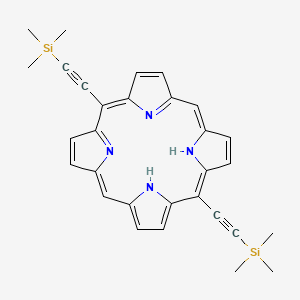

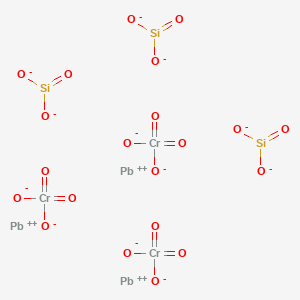

![Ethanone, 1-(1-azabicyclo[2.2.1]hept-3-YL)-2-bromo-, exo-(9CI)](/img/structure/B13782143.png)
![7-(Carboxymethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13782150.png)
